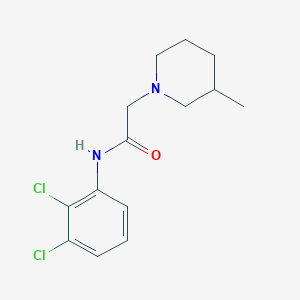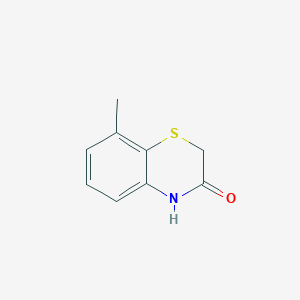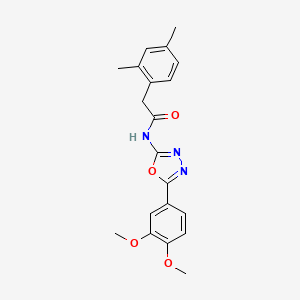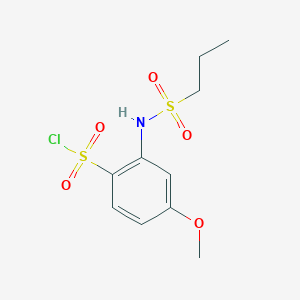![molecular formula C17H20N2O3S2 B2408503 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868675-73-4](/img/structure/B2408503.png)
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be related to a class of compounds known as "4,5,6,7-tetrahydrobenzo[d]thiazoles" . These compounds have been studied for their potential as dual kinase inhibitors of CK2 and GSK3β .
Synthesis Analysis
The synthesis of related compounds involves the design of a novel lead from a compound identified in silico as a dual kinase inhibitor against CK2 and GSK3β . A series of “tetrahydrobenzo[d]thiazoles” were synthesized .Molecular Structure Analysis
The molecular structure of related compounds includes a tetrahydrobenzo[d]thiazole ring . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Activities
- Antimicrobial Activity : Novel derivatives, including those similar to the queried compound, have been investigated for their antimicrobial properties. For instance, certain thiazole derivatives demonstrated notable antibacterial and anticandidal effects against specific strains such as C. parapsilosis and C. glabrata (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
- Cytotoxic Activity : These compounds have also been tested for cytotoxicity against various human cancer cell lines, showing potential as anti-cancer agents. Specific compounds within this category exhibited high cytotoxicity against certain leukemia cell lines, which points to their relevance in cancer research (Dawbaa et al., 2021).
Anticancer Properties
- Antileukemic Agents : Certain derivatives have been reported to possess significant anti-leukemic effects. This includes compounds with structural similarities to the queried molecule, which have been evaluated for their ability to inhibit leukemia cell proliferation (Prasanna, Kavitha, Vinaya, Ranganatha, Raghavan, & Rangappa, 2010).
- Tubulin-Targeting for Antiproliferative Activity : Some compounds derived from similar structures have been identified as having antiproliferative activity against human solid tumor cell lines, targeting tubulin dynamics, which is a crucial component in cancer cell division and growth (Guerra, Lucena‐Agell, Hortigüela, Rossi, Díaz, Padrón, & Barolo, 2021).
Potential in Photodynamic Therapy
- Photosensitizing Properties for Cancer Treatment : Research indicates that certain compounds in this category, particularly those with benzothiazole derivatives, have promising properties for use in photodynamic therapy. This includes high singlet oxygen quantum yield, which is significant in treating cancer through Type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Neuroprotective and Psychotropic Effects
- Neuroprotection and Parkinson's Disease : Studies have shown that certain analogues possess neuroprotective properties and can be effective in treating Parkinson's disease. These compounds have shown efficacy in reversing hypolocomotion in animal models, indicating their potential as anti-Parkinsonian drugs (Das, Vedachalam, Luo, Antonio, Reith, & Dutta, 2015).
- Psychotropic Activity : Some derivatives have also demonstrated psychotropic effects in vivo, including sedative actions and anti-inflammatory properties. These effects are attributed to the specific structural characteristics of the compounds (Zablotskaya, Segal, Geronikaki, Eremkina, Belyakov, Petrova, Shestakova, Zvejniece, & Nikolajeva, 2013).
Mecanismo De Acción
The related compounds act as dual kinase inhibitors of CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-12-7-8-14-15(11-12)23-17(18-14)19-16(20)9-10-24(21,22)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIUTKUSPGTYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2408420.png)

![4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408425.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)





![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)

![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2408439.png)
![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)
![1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2408441.png)
